(3-エチルフェニル)チオ尿素

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

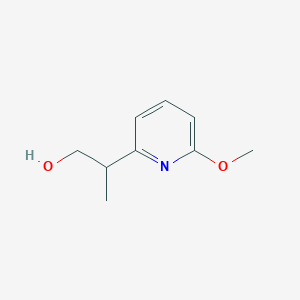

“(3-Ethylphenyl)thiourea” is a chemical compound with the CAS Number: 901375-61-9 . Its molecular weight is 180.27 .

Synthesis Analysis

Thiourea derivatives, including “(3-Ethylphenyl)thiourea”, are synthesized by the reaction of various anilines with CS2 . Thiourea was first synthesized in 1873 by the Polish chemist Marceli Nencki as the first urea analogue characterized by the replacement of the oxygen atom with a sulfur atom .

Molecular Structure Analysis

The molecular structure of “(3-Ethylphenyl)thiourea” is represented by the InChI Code: 1S/C9H12N2S/c1-2-7-4-3-5-8(6-7)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12) . Thiourea derivatives are attractive model compounds for studies in solid-state chemistry due to their tendency for the formation of intra- and intermolecular hydrogen bonding .

Chemical Reactions Analysis

Thiourea derivatives have applications in numerous fields such as organic synthesis and pharmaceutical industries . They are used as intermediates in several organic synthetic reactions .

Physical and Chemical Properties Analysis

“(3-Ethylphenyl)thiourea” has a melting point of 82-83°C . Its physical state is solid .

科学的研究の応用

生物学的な用途

(3-エチルフェニル)チオ尿素を含むチオ尿素とその誘導体は、有機合成分野において重要な焦点となり、その多様な生物学的な用途に対する注目を集めています 。これらには以下が含まれます。

- 抗菌性: チオ尿素誘導体は、抗菌性を有することが発見されています .

- 抗酸化作用: また、有害なフリーラジカルを中和するのに役立つ抗酸化作用も示しています .

- 抗癌作用: 一部のチオ尿素誘導体は、癌治療に潜在的な可能性を示しています .

- 抗炎症作用: 炎症を軽減するのに役立つ抗炎症作用を持っています .

- アルツハイマー病への効果: 特定のチオ尿素誘導体は、アルツハイマー病の治療に有望であることが示されています .

- 抗結核作用: 抗結核作用を有することが発見されています .

- 抗マラリア作用: 一部のチオ尿素誘導体は、抗マラリア作用を持っています .

有機合成

チオ尿素は、多様な機能と特性を持つ幅広いコア構造の合成を促進します 。 有機合成反応において中間体として幅広い用途があり、非常に汎用性の高い化合物です .

材料化学

チオ尿素は、写真フィルム、染料、エラストマー、プラスチック、繊維などの多くの商業製品に使用されています .

触媒

チオ尿素誘導体は、様々な化学反応で触媒として使用されてきました .

配位化学

硬質および軟質のドナー部位の存在により、アシルチオ尿素は汎用性の高い配位子として作用し、アシルチオ尿素を重要な配位子とする多様な金属錯体を生み出します .

創薬

チオ尿素誘導体は、生物活性、材料化学、触媒など、様々な分野にわたる幅広い用途において、その大きな可能性が広く研究されてきました .

作用機序

Target of Action

(3-Ethylphenyl)thiourea, like other thiourea derivatives, has been found to target various molecular pathways involved in the development of diseases such as cancer . These pathways limit angiogenesis and alter cancer cell signaling pathways . Thiourea derivatives have also been screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes .

Mode of Action

It is known that thiourea derivatives interact with their targets, leading to changes in the function of these targets . For example, they can inhibit the activity of enzymes such as α-amylase, α-glucosidase, AChE, and BuChE .

Biochemical Pathways

Thiourea derivatives affect various biochemical pathways. They have been found to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties .

Pharmacokinetics

A study on thiourea-based antivirals, which are similar compounds, found that they exhibit characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics, drug-likeness, and medicinal chemistry . The study also developed a method for quantifying these compounds using nano liquid chromatography tandem mass spectrometry (nLC-MS/MS) .

Result of Action

The result of the action of (3-Ethylphenyl)thiourea is likely to be similar to that of other thiourea derivatives. These compounds have been found to have antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial effects . They have also been found to inhibit the activity of enzymes such as α-amylase, α-glucosidase, AChE, and BuChE .

Safety and Hazards

将来の方向性

Thiourea and its derivatives, including “(3-Ethylphenyl)thiourea”, constitute a common framework of a variety of drugs and bioactive compounds endowed with a broad range of therapeutic and pharmacological properties . They have potential applications in anti-viral, anti-convulsant, anti-inflammatory, anti-microbial, and anti-tumor effects . Therefore, there is a lot of potential for future research and development in this area.

生化学分析

Biochemical Properties

Thiourea and its derivatives, including (3-Ethylphenyl)thiourea, have been recognized for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties

Cellular Effects

Thiourea derivatives have been noted for their diverse biological applications, suggesting they may have significant effects on various types of cells and cellular processes .

Molecular Mechanism

The molecular mechanism of action of (3-Ethylphenyl)thiourea is not explicitly detailed in the available literature. It is known that thiourea and its derivatives can undergo oxidation at sulfur, followed by reactions in which the sulfur moiety is separated from the rest of the molecule .

Dosage Effects in Animal Models

The effects of different dosages of (3-Ethylphenyl)thiourea in animal models are not explicitly detailed in the available literature. It is known that thiourea and some monosubstituted thioureas are toxic and tumorogenic .

Metabolic Pathways

The metabolic pathways that (3-Ethylphenyl)thiourea is involved in are not explicitly detailed in the available literature. It is known that the biological activity of thioureas is due to oxidation at sulfur followed by reactions in which the sulfur moiety is separated from the rest of the molecule .

特性

IUPAC Name |

(3-ethylphenyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-2-7-4-3-5-8(6-7)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHWAKASGNKIDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

901375-61-9 |

Source

|

| Record name | (3-ethylphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2354116.png)

![methyl 3-(2-methoxyethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2354119.png)

![N-(1,3-benzodioxol-5-yl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2354120.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2354123.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylthio)benzamide](/img/structure/B2354131.png)

![2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2354134.png)

![N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide](/img/structure/B2354135.png)

![(3,3-Difluorocyclobutyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2354136.png)